molecular formula C22H4N2O8 B611298 Tetracycline CAS No. 60-54-8

Tetracycline

Cat. No. B611298
CAS RN: 60-54-8
M. Wt: 444.44
InChI Key: OFVLGDICTFRJMM-WESIUVDSSA-N
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Description

Tetracycline is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of actinobacteria . It is used to treat many different bacterial infections of the skin, intestines, respiratory tract, urinary tract, genitals, lymph nodes, and other body systems . It is often used in treating severe acne, or sexually transmitted diseases such as syphilis, gonorrhea, or chlamydia .


Synthesis Analysis

Tetracyclines and tetracycline analogues are prepared by a convergent, single-step Michael−Claisen condensation of AB precursor 1 or 2 with D-ring precursors of wide structural variability, followed by removal of protective groups . The AB plus D strategy for tetracycline synthesis by C-ring construction is shown to be robust across a range of different carbocyclic and heterocyclic D-ring precursors .


Molecular Structure Analysis

The molecular formula of Tetracycline is C22H24N2O8 . The IUPAC name is (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide . The molecular weight is 444.4 g/mol .


Chemical Reactions Analysis

The extraction and cleanup of commonly used tetracyclines (oxytetracycline, tetracycline, chlortetracycline, and doxycycline) from sample matrix, and their subsequent determination via liquid chromatography can be problematic . Many manuscripts report on various challenges encountered when developing a method for tetracycline antibiotics determination .


Physical And Chemical Properties Analysis

The physical properties of Tetracycline include a melting point of 170-173°C (with decomposition) . The chemical properties include its molecular formula C22H24N2O8 and a molecular weight of 444.4 g/mol .

Scientific Research Applications

  • Antibacterial Properties : Tetracyclines, including doxycycline, are known for their antibacterial activity against a wide range of pathogens including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites (Chopra & Roberts, 2001).

  • Nonantibiotic Applications : Tetracyclines have been found to have a variety of nonantibiotic properties, such as influencing inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. This has extended their therapeutic use to diseases like rosacea, bullous dermatoses, neutrophilic diseases, pyoderma gangrenosum, sarcoidosis, aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders like rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).

  • Impairment of Mitochondrial Function : Tetracyclines, especially in the context of Tet-ON/Tet-OFF gene expression systems, can impair mitochondrial function. This is because they target mitochondrial translation due to mitochondria's bacterial ancestry. Such impairment can lead to changes in gene expression and physiology in various model systems (Chatzispyrou et al., 2015).

  • Environmental Impact and Resistance : Tetracycline residues in the environment, often originating from agricultural use, pose risks of ecological disruption and promoting antibiotic resistance. Their persistence in soil and water can affect microbial communities and lead to the development of resistant bacterial strains (Daghrir & Drogui, 2013).

  • Potential in Treating Viral Infections : Some research suggests the potential of tetracyclines in treating viral infections, including their proposed use for treating COVID-19. This is due to their direct antiviral action and antibacterial properties, which can influence the pathogenesis of viral infections (Mosquera-Sulbaran & Hernández-Fonseca, 2020).

Safety And Hazards

Tetracycline should be handled with personal protective equipment/face protection . It should not get in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided . Adequate ventilation should be ensured .

Future Directions

The tetracycline antibiotic class has acquired new valuable members due to the optimisation of the chemical structure . The first modern tetracycline introduced into therapy was tigecycline, followed by omadacycline, eravacycline, and sarecycline (the third generation) . This class of antibiotics continues to arouse the interest of researchers .

properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWXMGUDVXFXRIG-WESIUVDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64-75-5 (mono-hydrochloride)
Record name Tetracycline [USP:INN:BAN:JAN]
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DSSTOX Substance ID

DTXSID7023645
Record name Tetracycline
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Molecular Weight

444.4 g/mol
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Physical Description

Solid; [Merck Index]
Record name Tetracycline
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Solubility

YELLOW, ODOLESS POWDER. SPARINGLY SOL IN H2O; SLIGHTLY IN ETHANOL /PHOSPHATE COMPLEX/, Freely sol in water, sol in methanol, ethanol. Insol in ether, hydrocarbons. /Hydrochloride/, 1 G IN ABOUT 2500 ML H2O & ABOUT 50 ML ALCOHOL; FREELY SOL IN DIL HCL & ALKALI HYDROXIDE SOLN; PRACTICALLY INSOL IN CHLOROFORM & ETHER, Practically insoluble in chloroform and ether, very slightly soluble in water, slightly soluble in alcohol, very soluble in dilute hydrochloric acid and alkali hydroxide solutions., In water, 231 mg/l at 25 °C.
Record name Tetracycline
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Mechanism of Action

Tetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis., TETRACYCLINES ARE THOUGHT TO INHIBIT PROTEIN SYNTH BY BINDING SPECIFICALLY TO 30 S RIBOSOMES AND PREVENTING ACCESS OF AMINOACYL TRNA TO... MRNA-RIBOSOME COMPLEX. /TETRACYCLINES/, ... IT IS POSSIBLE THAT REVERSIBLY BOUND ANTIBIOTIC IS RESPONSIBLE FOR ANTIBACTERIAL ACTION. /TETRACYCLINES/, TETRACYCLINE COMBINES WITH CELLULAR & INTRACELLULAR MATERIAL TO FORM A FLUOROPHORE WHICH UNDER UV LIGHT GLOWS WITH YELLOW-GOLD FLUORESCENCE. THE FLUOROPHORE REMAINS IN BONE FOR MANY MO., PHOTOALLERGIC REACTIONS ARE BELIEVED TO RESULT FROM LIGHT ENERGY ACTING ON OR ALTERING DRUG & SKIN PROTEINS IN SUCH MANNER AS TO FORM AN ANTIGEN. THESE ERUPTIONS REQUIRE PREVIOUS CONTACT WITH OFFENDING SUBSTANCE, ARE NOT DOSE-RELATED, & EXHIBIT CROSS-SENSITIVITY WITH CHEM RELATED COMPD. /TETRACYCLINES/, For more Mechanism of Action (Complete) data for TETRACYCLINE (6 total), please visit the HSDB record page.
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Product Name

Tetracycline

Color/Form

YELLOW CRYSTALLINE POWDER, Yellow, crystalline powder

CAS RN

60-54-8
Record name Tetracycline [USP:INN:BAN:JAN]
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Record name TETRACYCLINE
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Melting Point

170-5 °C, Melting point: 175-177 °C /Tetracycline dihydrate/, Melting point: 220-223 °C /Tetracycline hydrochloride/
Record name Tetracycline
Source DrugBank
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Citations

For This Compound
10
Citations
R Daghrir, P Drogui - Environmental chemistry letters, 2013 - Springer
… attention is paid to tetracycline’s as it … tetracycline antibiotics are omnipresent compounds found in different ecological compartments. After medication, more than 70 % of tetracycline …
Number of citations: 112 link.springer.com
M Thaker, P Spanogiannopoulos, GD Wright - Cellular and Molecular Life …, 2010 - Springer
… As a result, the use of tetracycline antibiotics in medicine decreased … tetracycline antibiotics have returned attention to this class of antibiotic. This review will focus on the tetracycline …
Number of citations: 393 link.springer.com
I Chopra, M Roberts - Microbiology and molecular biology reviews, 2001 - Am Soc Microbiol
… New tetracycline derivatives are being examined, although … The improved understanding of tetracycline resistance … by which inhibitors of tetracycline resistance mechanisms might be …
Number of citations: 191 journals.asm.org
GM Eliopoulos, GM Eliopoulos… - Clinical infectious …, 2003 - academic.oup.com
… to tetracycline was identified shortly after the introduction of therapy. At present, tetracycline resistance … In contrast, tetracycline resistance has not yet been described in protozoa or other …
Number of citations: 353 academic.oup.com
BS Speer, NB Shoemaker… - Clinical microbiology …, 1992 - Am Soc Microbiol
… appearance of an increasing number of tetracycline-resistant isolates of clinically important … : tetracycline efflux and ribosomal protection. A third mechanism of resistance, tetracycline …
Number of citations: 710 journals.asm.org
MC Shutter, H Akhondi - 2019 - europepmc.org
… Only oxytetracycline and tetracycline administration can be via IM injection. Oral tetracycline absorption occurs primarily in the stomach, duodenum, and small intestine. They distribute …
Number of citations: 34 europepmc.org
TH Grossman - Cold Spring Harbor perspectives in medicine, 2016 - ncbi.nlm.nih.gov
… This review will focus on recent developments in the understanding of tetracycline-resistance mechanisms and their potential impact on the clinical utility of tetracycline-class antibiotics. …
Number of citations: 507 www.ncbi.nlm.nih.gov
F Nguyen, AL Starosta, S Arenz, D Sohmen… - Biological …, 2014 - degruyter.com
The ribosome and protein synthesis are major targets within the cell for inhibition by antibiotics, such as the tetracyclines. The tetracycline family of antibiotics represent a large and …
Number of citations: 480 www.degruyter.com
B Zakeri, GD Wright - Biochemistry and Cell Biology, 2008 - cdnsciencepub.com
For more than half a century, tetracycline antibiotics have been used to treat infectious … between tetracycline and its cellular targets, along with an understanding of the tetracycline …
Number of citations: 191 cdnsciencepub.com
AA Salyers, BS Speer… - Molecular microbiology, 1990 - Wiley Online Library
… or by inactivating tetracycline. Until recently, however, reduced accumulation of tetracycline due to tetracycline efflux was the only type of resistance found. Tetracycline efflux, mediated …
Number of citations: 138 onlinelibrary.wiley.com

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